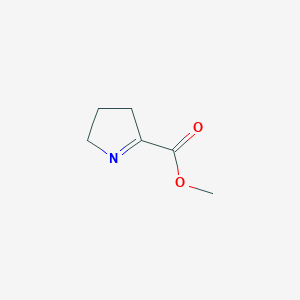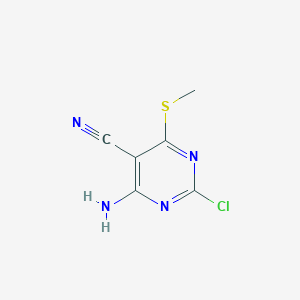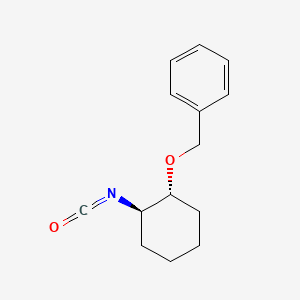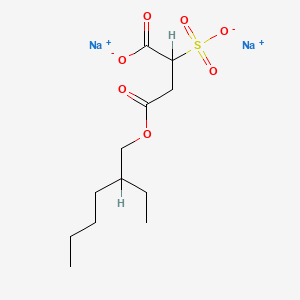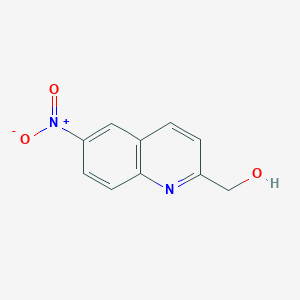
(6-Nitroquinolin-2-yl)methanol
Overview
Description
(6-Nitroquinolin-2-yl)methanol is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sequential Alkylation/Heterocyclization
Electrolysis in a divided cell using nitroalkanes or methanol, without solvent and supporting electrolyte, enables the synthesis of functionalized 4-alkylquinolines via sequential alkylative heterocyclization of β-(2-aminophenyl)-α,β-ynones. This method offers a novel approach to producing 4-alkylquinolines with potential applications in medicinal chemistry and materials science (Arcadi et al., 2007).
Prodrug Systems for Reductive Activation
Novel 2-aryl-5-nitroquinolines synthesized as potential prodrug systems showcase the utility of (6-Nitroquinolin-2-yl)methanol derivatives in bioreductive activation. This implies its role in developing therapeutic agents that can be activated under specific biological conditions to exert their pharmacological effects (Couch et al., 2008).
Acylamination in Aqueous Medium
The formal acylamination of aromatic nitroalkenes with N-(2-aminobenzoyl)benzotriazoles in aqueous methanol leads to the diastereoselective synthesis of 2-aryl-3-nitro-2,3-dihydroquinolin-4(1H)-ones. This synthesis method emphasizes the compound's utility in constructing complex quinoline derivatives with potential applications in organic synthesis and drug development (Chaturvedi & Rastogi, 2014).
Host Molecules for Selective Inclusion
Dinitrodiphenyldiquinoline derivatives, utilizing this compound as a precursor, demonstrate selective inclusion of polar guest molecules. This application is particularly relevant in the field of supramolecular chemistry for designing new host-guest systems with potential uses in sensing, separation, and catalysis (Alshahateet et al., 2006).
Tandem Reductive Amination-SNAr Reaction
A tandem reductive amination-SNAr reaction method for synthesizing 6-nitro-1,2,3,4-tetrahydroquinolines showcases the versatility of this compound derivatives in organic synthesis. This methodology highlights its application in creating structurally diverse quinoline derivatives, which are valuable in pharmaceutical research and materials science (Bunce & Nago, 2008).
Properties
IUPAC Name |
(6-nitroquinolin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYLMAWYVNLPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475506 | |
| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-45-0 | |
| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


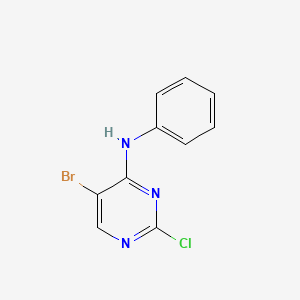

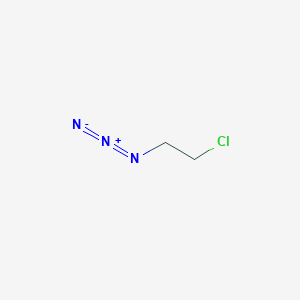
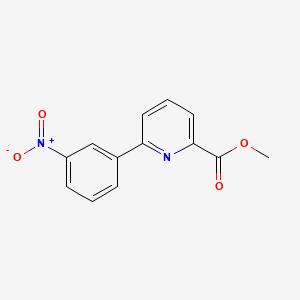

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B1610176.png)
![5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1610178.png)
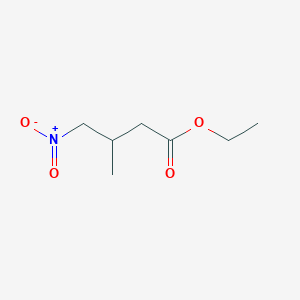
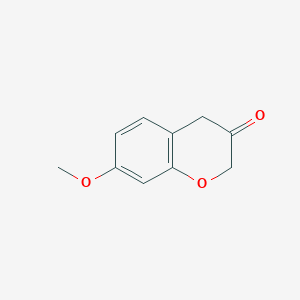
![N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B1610183.png)
